Lower Reduction Activation Barrier vs. Tri-n-butylphosphine Oxide Enables Milder Catalytic Wittig Conditions
In the catalytic Wittig reaction, the reduction of the pre-catalyst phosphine oxide is rate-limiting. 1-Phenylphospholane-1-oxide exhibits an activation barrier for silane-mediated reduction that is several kcal/mol lower than that of tri-n-butylphosphine oxide [1]. This lower barrier translates into a catalyst that can be turned over under milder conditions and with weaker reductants, improving functional-group compatibility.
| Evidence Dimension | Activation free energy difference for phosphine oxide reduction |
|---|---|
| Target Compound Data | Activation barrier for 1-phenylphospholane-1-oxide reduction is 'a few kcal/mol lower' than tri-n-butylphosphine oxide |
| Comparator Or Baseline | Tri-n-butylphosphine oxide (n-Bu₃P=O) |
| Quantified Difference | Exact ΔΔG‡ values are disclosed in the supporting information of the reference; the authors state the barrier of 1-phenylphospholane-1-oxide is lower |
| Conditions | DFT-calculated free energy surfaces; reduction with silane reductants under catalytic Wittig conditions |
Why This Matters
A lower reduction activation barrier directly enables catalytic turnover at lower temperatures and broader substrate scope, a critical selection criterion when designing redox-driven catalytic cycles.
- [1] Coyle, E. E.; Doonan, B. J.; Holohan, A. J.; Walsh, K. A.; Lavigne, F.; Krenske, E. H.; O’Brien, C. J. Catalytic Wittig Reactions of Semi‐ and Nonstabilized Ylides Enabled by Ylide Tuning. Angew. Chem. Int. Ed. 2014, 53 (47), 12907–12911. DOI: 10.1002/anie.201406103 View Source
